N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2,5-dimethylbenzenesulfonamide
Description
N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2,5-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a 2,5-dimethylbenzenesulfonamide core linked to a hydroxyethyl chain and a 4-(thiophen-3-yl)phenyl substituent. The compound combines a sulfonamide pharmacophore with a thiophene-containing aromatic system, which may influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S2/c1-14-3-4-15(2)20(11-14)26(23,24)21-12-19(22)17-7-5-16(6-8-17)18-9-10-25-13-18/h3-11,13,19,21-22H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDMZFIWVDWOOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2,5-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative and perform a series of electrophilic and nucleophilic substitutions to introduce the phenyl and benzenesulfonamide groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors can also be considered to enhance the scalability and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitutions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2,5-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural Comparison with Analogous Compounds
Key Observations :
- The target compound’s sulfonamide group distinguishes it from the sulfonyl-containing hydrazinecarbothioamides [4–6] and triazole-thiones [7–9] in . Sulfonamides typically exhibit strong S=O stretching vibrations (IR: 1300–1350 cm⁻¹ and 1150–1200 cm⁻¹), contrasting with the C=S stretches (1243–1258 cm⁻¹) in ’s compounds .
- The thiophen-3-yl group in the target compound is structurally analogous to thiophene units in ’s polymers. However, the polymers feature extended conjugation and alkyl chains (e.g., dodecyloxy), enhancing solubility in nonpolar solvents, whereas the target’s hydroxyl group may improve aqueous solubility .
Spectral Data Comparison
Table 2: IR Spectral Features
Analysis :
- The absence of C=O bands in triazole-thiones [7–9] (vs. hydrazinecarbothioamides [4–6]) highlights cyclization during synthesis . For the target compound, the hydroxyl group’s O-H stretch (broad, ~3200–3600 cm⁻¹) and sulfonamide S=O stretches would be critical for structural confirmation.
Insights :
- The target compound likely requires sulfonylation of a hydroxyethylamine precursor, differing from the cyclization and alkylation steps in and . ’s use of reflux conditions and basic media for triazole formation contrasts with the milder conditions possibly needed for sulfonamide synthesis .
Physicochemical Properties
- Solubility : The target compound’s hydroxyl and sulfonamide groups may confer moderate polarity, balancing solubility in polar and semi-polar solvents. In contrast, ’s polymers with long alkyl chains (e.g., dodecyloxy) exhibit enhanced organic solvent compatibility .
- Electronic Effects : The thiophen-3-yl group in the target compound could enhance π-conjugation, similar to ’s polymers, but without extended delocalization due to its discrete structure.
Biological Activity
N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2,5-dimethylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological activities, and relevant research findings.
The synthesis of this compound generally involves multi-step organic reactions. A common method includes starting from thiophene and phenyl precursors, which undergo nucleophilic and electrophilic reactions to yield the target compound. Key synthetic routes may involve:
- Friedel-Crafts hydroxyalkylation : This method introduces the hydroxyalkyl group onto the thiophene ring.
- Continuous flow reactors : These are used in industrial settings to optimize yield and purity through consistent reaction conditions.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. It may modulate enzyme activities or receptor functions, leading to alterations in cellular signaling pathways. The precise molecular targets can vary based on the context of its application.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with thiophene moieties demonstrate broad-spectrum antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus with minimal inhibitory concentration (MIC) values ranging from 0.03 to 2 μg/mL .
Anticancer Properties
The compound has also been explored for its anticancer potential. In vitro studies have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines, suggesting a possible role in cancer therapeutics. For example, certain derivatives have shown IC50 values in the nanomolar range against specific cancer cell lines .
Case Study 1: Antifungal Activity Evaluation
A series of studies evaluated the antifungal efficacy of related compounds featuring thiophene rings. Compounds were tested against Candida species and demonstrated promising results with MIC values indicating potent antifungal activity . The pharmacokinetic profiles suggested suitable metabolic stability, making these compounds candidates for further development.
Case Study 2: Anticancer Activity
Investigations into the anticancer activity of thiophene-containing sulfonamides revealed significant inhibition of cell growth in breast and gastric cancer cell lines. Compounds were assessed for their ability to induce apoptosis and inhibit key signaling pathways involved in tumor growth .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic routes and purification methods for N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2,5-dimethylbenzenesulfonamide?
- Methodological Answer : The synthesis typically involves sulfonamide coupling between 2,5-dimethylbenzenesulfonyl chloride and a hydroxy-substituted ethylamine intermediate bearing a thiophenylphenyl moiety. Critical steps include:
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Reaction Monitoring : Thin-layer chromatography (TLC) with silica gel plates (e.g., hexane:ethyl acetate 3:1) to track intermediate formation .
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Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures to isolate the final product .
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Purity Assessment : Nuclear magnetic resonance (NMR; ¹H/¹³C) and high-performance liquid chromatography (HPLC; C18 column, acetonitrile/water mobile phase) to confirm >95% purity .
Table 1 : Representative Reaction Conditions
Step Reagents/Conditions Yield (%) Purity (HPLC) Reference Intermediate Synthesis DCM, 0°C, 2 h 65 90% Final Coupling DMF, RT, 12 h 72 98%
Q. How is the structural integrity of this compound validated in academic research?
- Methodological Answer : Multi-spectral analysis is critical:
- NMR : Key signals include the sulfonamide proton (δ 8.1–8.3 ppm, singlet) and hydroxy group (δ 2.5–3.0 ppm, broad) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₂₀H₂₁NO₃S₂: 404.09; observed: 404.12) .
- X-ray Crystallography (if applicable): Resolves stereochemistry of the hydroxyethyl-thiophene linkage .
Advanced Research Questions
Q. How can researchers optimize synthetic yields when encountering low reproducibility in sulfonamide coupling?
- Methodological Answer : Contradictions in yields often arise from moisture sensitivity or competing side reactions. Strategies include:
- Solvent Selection : Anhydrous dimethylformamide (DMF) minimizes hydrolysis of the sulfonyl chloride intermediate .
- Temperature Control : Slow addition of the amine intermediate at 0°C reduces exothermic side reactions .
- Catalytic Additives : Use of 4-dimethylaminopyridine (DMAP) to accelerate coupling efficiency .
Q. How should contradictory bioactivity results (e.g., receptor binding vs. cellular assays) be analyzed for this compound?
- Methodological Answer : Divergent results may stem from assay conditions or target promiscuity. Resolving steps:
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Dose-Response Profiling : Compare IC₅₀ values across assays to identify concentration-dependent effects .
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Receptor Modeling : Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and predict binding modes .
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Temporal Analysis : Longitudinal studies (e.g., 1-week vs. 1-year exposure) to assess time-dependent inhibition, as seen in analogous sulfonamides .
Table 2 : Case Study of Contradictory Bioactivity Data
Assay Type Observed Activity Hypothesized Cause Resolution Strategy In vitro kinase inhibition IC₅₀ = 10 nM High ligand efficiency Validate via SPR binding kinetics Cell-based proliferation No activity Poor membrane permeability Modify logP via prodrug derivatization
Q. What computational approaches are recommended to predict the compound’s metabolic stability?
- Methodological Answer : Hybrid quantum mechanics/molecular mechanics (QM/MM) and machine learning (ML) models:
- Metabolite Prediction : Use Schrödinger’s MetabSite to identify oxidation hotspots (e.g., thiophene ring) .
- Hydrolysis Susceptibility : Simulate pH-dependent stability of the sulfonamide group using COSMO-RS solvation models .
Q. How can researchers address discrepancies in long-term stability studies (e.g., degradation under varying storage conditions)?
- Methodological Answer : Stability profiles are sensitive to humidity and light. Standardized protocols include:
- Forced Degradation : Expose the compound to 40°C/75% RH for 4 weeks, monitoring via HPLC .
- Light Sensitivity : UV-vis spectroscopy (200–400 nm) to detect photodegradation products .
Key Considerations for Data Contradiction Analysis
- Temporal Effects : Short-term assays may show enhanced activity due to acute receptor activation, while long-term studies reveal toxicity from metabolite accumulation .
- Methodological Variability : Differences in solvent polarity (e.g., DMSO vs. aqueous buffers) can alter compound aggregation states, impacting bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
